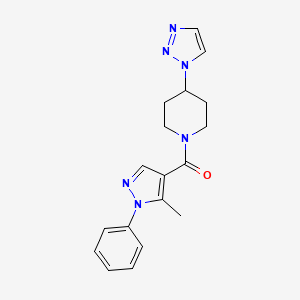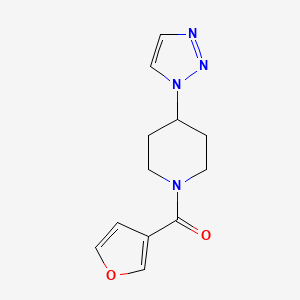
N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, also known as DPTPC, is a synthetic compound that has been used in a variety of scientific research applications. It is a piperidine derivative with a 1,2,3-triazole ring attached to the central nitrogen atom. DPTPC is a highly versatile compound that can be used for a variety of laboratory experiments and research applications.
Aplicaciones Científicas De Investigación
N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been used in a variety of scientific research applications. It has been used as a ligand for metal-catalyzed reactions, a substrate for enzymes, and a catalyst for organic synthesis. It has also been used as a fluorescent probe for studying the structure and dynamics of proteins. Additionally, it has been used in the synthesis of various biologically active compounds, such as peptides and peptidomimetics.
Mecanismo De Acción
The mechanism of action of N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is not well understood. However, it is known that the piperidine ring of the compound is able to bind to a variety of proteins, thus allowing it to interact with them. Additionally, the 1,2,3-triazole ring is able to interact with nucleophiles, thus allowing it to participate in various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory and anti-tumor activities in some animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has several advantages for lab experiments. It is a highly versatile compound that can be used for a variety of laboratory experiments and research applications. Additionally, it is relatively stable and can be stored at room temperature. However, it is important to note that the compound is toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research involving N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide. These include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in drug development. Additionally, further studies into its ability to interact with proteins and nucleophiles could provide insight into its potential use in organic synthesis. Finally, further studies into its ability to inhibit the growth of bacteria and fungi could lead to the development of new antimicrobial agents.
Métodos De Síntesis
N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can be synthesized via a two-step method. The first step involves the condensation of 1-methyl-4-phenyl-1H-1,2,3-triazole with piperidine-1-carboxylic acid to form a piperidine-1-carboxamide. The second step involves the reaction of this intermediate with diphenylmethyl chloride to form the desired product.
Propiedades
IUPAC Name |
N-benzhydryl-4-(triazol-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(25-14-11-19(12-15-25)26-16-13-22-24-26)23-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13,16,19-20H,11-12,14-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQMNOJFJWCBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-methylethanediamide](/img/structure/B6521097.png)
![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6521110.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521118.png)

![7-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6521128.png)


![2-oxo-N-(1-phenylethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521141.png)
![N-benzyl-N,3-dimethyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521149.png)
![N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B6521156.png)

![N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6521174.png)
![1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6521182.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6521193.png)